(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone
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Overview
Description
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H15ClN4OS and its molecular weight is 322.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds with potential biological activities. For example, Shahana and Yardily (2020) synthesized novel compounds, including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl analog, characterizing them through UV, IR, NMR, and mass spectrometry. These compounds underwent density functional theory calculations for structural optimization, aiding in understanding their structural features and potential reactivity (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Applications
Katariya, Vennapu, and Shah (2021) explored the anticancer and antimicrobial potential of new 1,3-oxazole clubbed pyridyl-pyrazolines. Their work demonstrates the quest for novel biologically potent heterocyclic compounds, underscoring the significance of structural diversity in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies
Molecular docking studies are essential in understanding the interaction between synthesized compounds and biological targets. Shahana and Yardily (2020) conducted molecular docking using Hex 8.0, contributing valuable insights into the antibacterial activity of synthesized compounds. This approach helps in predicting the biological activity and potential therapeutic applications of new chemical entities (Shahana & Yardily, 2020).
Inhibition Studies
Compounds related to the requested chemical structure have been evaluated for their inhibitory activities against various biological targets. For instance, studies have focused on their anti-lipase and α-glucosidase inhibition potential, showcasing the diverse applications of these compounds in addressing metabolic disorders and related diseases (Bekircan, Ülker, & Menteşe, 2015).
Mechanism of Action
Target of Action
1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer effects . They often act by inhibiting key enzymes in these organisms or cells. Thiazepanes, on the other hand, are less common in medicinal chemistry, but some derivatives have been studied for their potential biological activities.
Mode of Action
The mode of action of 1,2,4-triazole and thiazepane derivatives can vary greatly depending on their exact structure and the functional groups they contain. For instance, some 1,2,4-triazole derivatives are known to inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes .
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1H-1,2,4-triazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-11-4-2-1-3-10(11)12-5-6-19(7-8-21-12)14(20)13-16-9-17-18-13/h1-4,9,12H,5-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHSSCCECQXQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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